Bienvenue dans la boutique en ligne BenchChem!

4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

Medicinal chemistry Scaffold hopping Kinase inhibitor design

4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol (CAS 1710195-21-3) is a bicyclic heterocycle built on the tetrahydropyrrolo[2,3-c]pyrazole core, bearing a 4-chlorophenyl substituent at the 4-position and a methyl group at N2. The compound belongs to the broader family of tetrahydropyrrolo‑2,3‑azoles—a scaffold series that, in contrast to the extensively validated tetrahydropyrrolo[3,4‑c]pyrazole isomer, remains only sparsely explored with no defined systematic medicinal-chemistry application reported to date.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
Cat. No. B11780901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(N1)NCC2C3=CC=C(C=C3)Cl
InChIInChI=1S/C12H12ClN3O/c1-16-12(17)10-9(6-14-11(10)15-16)7-2-4-8(13)5-3-7/h2-5,9,14-15H,6H2,1H3
InChIKeyPYSKHSRZAMTNMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol – Compound Identity, Scaffold Class, and Research-Grade Sourcing Profile


4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol (CAS 1710195-21-3) is a bicyclic heterocycle built on the tetrahydropyrrolo[2,3-c]pyrazole core, bearing a 4-chlorophenyl substituent at the 4-position and a methyl group at N2 . The compound belongs to the broader family of tetrahydropyrrolo‑2,3‑azoles—a scaffold series that, in contrast to the extensively validated tetrahydropyrrolo[3,4‑c]pyrazole isomer, remains only sparsely explored with no defined systematic medicinal-chemistry application reported to date [1]. This underexploitation creates a structural-IP gap for kinase-inhibitor and fragment-based drug-design programs seeking novel chemotypes orthogonal to crowded [3,4‑c] pyrazole chemical space.

Why 4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol Cannot Be Replaced by a Generic In-Class Analog


Tetrahydropyrrolopyrazoles are not a uniform commodity; the ring-fusion isomerism ([2,3‑c] vs. [3,4‑c]) and the 4‑aryl substituent jointly dictate scaffold topography, hydrogen-bonding topology, and kinase‑hinge complementarity [1]. The [2,3‑c] isomer presents a distinct donor–acceptor pattern that diverges from the well‑characterized [3,4‑c] system underlying danusertib and PHA‑793887, meaning SAR established in the [3,4‑c] series does not transfer to the [2,3‑c] chemotype. Within the [2,3‑c] subset, the electron‑withdrawing and lipophilic 4‑chlorophenyl group modulates enzymatic affinity and permeability differently than the 4‑fluorophenyl, 4‑methoxyphenyl, or unsubstituted phenyl congeners [2]. These structural elements are not interchangeable without altering target engagement, selectivity, and ADME-related properties; substitution therefore carries a high risk of losing the differentiated profile a scientific user is seeking.

Quantitative Differentiation of 4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol vs. Its Closest Analogs: Evidence for Scientific Selection


Scaffold Isomerism: [2,3-c] vs. [3,4-c] Tetrahydropyrrolopyrazole – Underexplored Chemical Space with No Marketed Drug Overlap

The tetrahydropyrrolo[2,3‑c]pyrazole scaffold has been explicitly noted as 'only sparsely explored with no significant systematic study or defined application in drug design,' while the tetrahydropyrrolo[3,4‑c]pyrazole isomer is represented in the marketed drug omarigliptin and the Phase‑2 candidate danusertib [1]. This means the [2,3‑c] scaffold occupies a fundamentally lower‑density IP territory, offering a patent‑differentiation advantage that the [3,4‑c] series cannot provide.

Medicinal chemistry Scaffold hopping Kinase inhibitor design

4-Chlorophenyl Substituent Electronic and Lipophilic Differentiation vs. 4-Fluorophenyl, 4-Methoxyphenyl, and Unsubstituted Phenyl Analogs

The 4-chlorophenyl group imparts a Hammett σp value of +0.23 (electron‑withdrawing) and a hydrophobic substituent constant π of +0.71, compared to 4‑fluorophenyl (σp +0.06, π +0.14), 4‑methoxyphenyl (σp –0.27, π –0.02), and unsubstituted phenyl (σp 0.00, π 0.00) [1]. The target compound thus delivers a distinct combination of moderate electron withdrawal and substantial lipophilicity, which will differentially affect ATP‑binding‑site complementarity, off‑target kinase selectivity, and passive membrane permeability relative to every close analog.

Physical organic chemistry QSAR Lead optimization

N2-Methyl Substitution: Hydrogen-Bond Donor Ablation and Metabolic Soft-Spot Protection vs. N2‑H Analog

The N2‑methyl group of the target compound eliminates a hydrogen‑bond donor (HBD) present in the N2‑unsubstituted analog (4‑(4‑chlorophenyl)‑2,4,5,6‑tetrahydropyrrolo[2,3‑c]pyrazol‑3‑ol), reducing the total HBD count from 3 to 2 . In the CDK2 inhibitor series developed on the pyrrolo[2,3‑c]pyrazole scaffold, N‑methylation was associated with improved cell permeability and metabolic stability compared to the free NH congeners [1]. The predicted cLogP increase of approximately +0.5 log units conferred by N‑methylation further differentiates the compound from its des‑methyl counterpart in terms of passive membrane flux.

Drug metabolism Pharmacokinetics Hydrogen bonding

Commercially Verified Purity Benchmarking: NLT 98% vs. Typical Analog Offerings at 95–97%

The target compound is supplied with a certified purity of NLT 98% (MolCore, ISO‑certified) , whereas the 4‑fluorophenyl and 4‑methoxyphenyl analogs are typically listed at 95–97% purity from comparable vendors . This ≥1% purity difference is meaningful in enzymatic and cell‑based assays where trace impurities (e.g., dechlorinated by‑products or residual palladium) can confound IC50 determinations at sub‑micromolar concentrations.

Chemical procurement Quality control Research reproducibility

Pyrrolo[2,3-c]pyrazole Class Validation as CDK2 Kinase Inhibitors: Competitive IC50 Values vs. Sorafenib

Although the specific 4‑chlorophenyl‑N2‑methyl derivative has not been independently profiled, compounds within the pyrrolo[2,3‑c]pyrazole chemotype have demonstrated CDK2/CyclinA2 IC50 values of 0.11 µM and 0.262 µM, comparable to Sorafenib (IC50 0.184 µM) in the same assay [1]. These compounds also exhibited MCF‑7 cytotoxicity with IC50 values of 3.20–10.05 µM, outperforming Sorafenib (IC50 9.76 µM) on the most sensitive analogs, while showing low cytotoxicity in normal cells [1].

Cancer biology CDK2 inhibition Antiproliferative activity

High-Impact Application Scenarios for 4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol


Kinase Inhibitor Lead Generation via [2,3-c] Scaffold Hopping from Crowded [3,4-c] Chemical Space

The tetrahydropyrrolo[2,3‑c]pyrazole core is underexploited relative to the clinically validated [3,4‑c] isomer , making the target compound a strategic starting point for scaffold‑hopping campaigns seeking to escape existing IP on danusertib‑ and omarigliptin‑related chemotypes. The 4‑chlorophenyl‑N2‑methyl substitution pattern provides a pre‑optimized electronic and lipophilic profile (σp +0.23, π +0.71) [1] that complements the ATP‑binding hinge region of CDK2 and potentially other CMGC‑family kinases, as evidenced by class‑level CDK2 IC50 values in the 0.1–0.3 µM range .

Fragment-Based Drug Discovery (FBDD) Library Expansion with a Novel Hinge-Binding Motif

With a molecular weight of 249.7 Da and only 2 hydrogen‑bond donors , the compound satisfies fragment‑like physicochemical criteria (MW < 300, HBD ≤ 3) [1]. Its NLT 98% purity ensures reliable screening data, while the [2,3‑c] scaffold offers a hydrogen‑bond acceptor/donor pattern orthogonal to the more common [3,4‑c] fragments, reducing the risk of redundant hits in kinase‑focused fragment libraries.

Selective CDK2 Probe Development with Chlorine-Enabled Kinase Profiling

The 4‑chlorophenyl substituent introduces a distinctive halogen‑bonding donor capacity (σ‑hole on chlorine) that cannot be achieved with 4‑fluorophenyl or 4‑methoxyphenyl analogs . In kinase ATP‑binding sites, halogen bonds between chlorine and backbone carbonyl oxygens (e.g., hinge‑region residues) can enhance selectivity over closely related kinases. The class‑level CDK2 inhibition data [1] supports using this compound as the core for developing subtype‑selective CDK2 probes, with the chlorine atom serving as both a potency handle and a selectivity filter.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.